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Introduction

Dalpiciclib (SHR6390) is a novel, orally administered, selective inhibitor of cyclin-dependent
kinases 4 and 6 (CDK4/6).[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it
represents a significant advancement in the landscape of targeted cancer therapies,
particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-
negative (HER2-) advanced breast cancer.[3] By targeting the core machinery of the cell cycle,
Dalpiciclib effectively induces G1 phase arrest, thereby inhibiting the proliferation of cancer
cells.[4] This technical guide provides a comprehensive overview of the discovery and
development timeline of Dalpiciclib, detailing key preclinical and clinical milestones,
experimental methodologies, and quantitative data.

Discovery and Preclinical Development

The journey of Dalpiciclib began with the identification of SHR6390 as a potent and selective
dual inhibitor of CDK4 and CDKG6. Preclinical investigations were designed to characterize its
mechanism of action, evaluate its anti-tumor efficacy in various cancer models, and establish a
preliminary safety profile.

In Vitro Efficacy
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A battery of in vitro studies demonstrated the potent anti-proliferative activity of Dalpiciclib
across a panel of human cancer cell lines.

Table 1: In Vitro IC50 Values of Dalpiciclib in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference

CDK4 - 12.4 [1]

CDK6 - 9.9 [1]
Esophageal

Sensitive (exact value
Eca 109 Squamous Cell - [5]
) not specified)
Carcinoma

Esophageal ]
Resistant (exact value
Eca 9706 Squamous Cell -~ [5]
not specified)

Carcinoma
Esophageal
KYSE-510 Squamous Cell Data not specified [5]
Carcinoma
MCF7 Breast Cancer 115.4 [5]
MCF7/TR (Tamoxifen-
) Breast Cancer 229.5 [5]
Resistant)
BT-474/T
(Trastuzumab- Breast Cancer 210.7 [5]
Resistant)

Cell Proliferation Assay:

o Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media
supplemented with fetal bovine serum and antibiotics.

o Treatment: Cells were seeded in 96-well plates and treated with escalating concentrations of
Dalpiciclib (e.g., 0-4 uM or 0-10 uM) for a specified duration (e.g., 72 hours or 6 days).[5]
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 Viability Assessment: Cell viability was determined using standard methods such as the MTT
or CellTiter-Glo assay.

e IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the
dose-response curves.

Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb):
e Cell Lysis: Treated cells were lysed to extract total protein.
o Protein Quantification: Protein concentration was determined using a BCA assay.

o Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and
transferred to a PVDF membrane.

e Immunoblotting: Membranes were probed with primary antibodies against pRb (e.g., Ser780)
and total Rb, followed by incubation with HRP-conjugated secondary antibodies.

» Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Efficacy

The anti-tumor activity of Dalpiciclib was further evaluated in various human tumor xenograft
models.

Table 2: Summary of In Vivo Xenograft Studies
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Xenograft Cancer Animal Treatment Key
. T Reference
Model Type Model Regimen Findings
Dose-
dependent
tumor growth
37.5, 75, 150 inhibition. At
Balb/cA-nude  mg/kg, oral 150 mg/kg,
COLO 205 Colon Cancer ) ] [6]
mice gavage, once  regression of
daily all tumor
xenografts
was
observed.
Dose-
dependent
tumor growth
37.5, 75,150 inhibition. At
] Balb/cA-nude  mg/kg, oral 150 mg/kg,
U-87 MG Glioblastoma ) ) [6]
mice gavage, once  regression of
daily all tumor
xenografts
was
observed.
Ovarian N N N
ES-2 Not specified Not specified Not specified [1]
Cancer
75, 150 Dose-
Breast ) mg/kg, oral dependent
MCF7/ARO Nude mice [6]
Cancer gavage, once  tumor growth
daily inhibition.
Showed anti-
Esophageal 150 mg/kg, tumor activity.
ESCC Squamous oral gavage, Synergistic
q Not specified Javad yners ] [5]
Xenografts Cell once weekly effects with
Carcinoma for 3 weeks paclitaxel or
cisplatin.
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Human Tumor Xenograft Model:
¢ Animal Model: Female athymic nude mice (e.g., Balb/cA) were used.

o Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of the
mice.

o Treatment Administration: Once tumors reached a palpable size, mice were randomized into
treatment and control groups. Dalpiciclib was administered orally via gavage at specified
doses and schedules.[5]

e Tumor Measurement: Tumor volume was measured regularly using calipers.

o Toxicity Assessment: Animal body weight and general health were monitored throughout the
study.

Clinical Development

The clinical development of Dalpiciclib has progressed through a series of well-designed
clinical trials, primarily focusing on patients with advanced breast cancer.

Phase I: Dose Escalation and Safety (NCT02684266)

This first-in-human, open-label, dose-escalation study was conducted in Chinese patients with
advanced breast cancer to determine the maximum tolerated dose (MTD), recommended
Phase Il dose (RP2D), and to evaluate the safety, pharmacokinetics, and preliminary anti-tumor
activity of Dalpiciclib.[7][8]

Table 3: Key Data from the Phase | Trial (NCT02684266)
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Parameter Value Reference

40 Chinese patients with
Patient Population HR+/HER2- advanced breast [7]

cancer

] 25 mg to 175 mg, once daily, 3
Dose Escalation [7]
weeks on/1 week off

MTD Not reached [7]

150 mg once daily, 3 weeks
RP2D [8]
on/1 week off

Disease Control Rate (DCR) at

80.0% (95% ClI: 44.4-97.5) [8]
150 mg
) 8.4 months (95% CI: 2.1-not
Median PFS at 150 mg [8]
reached)
Neutropenia (52.5%),
Most Common Grade 3/4 AEs [8]

Leukopenia (35.0%)

Study Design:
e Astandard 3+3 dose-escalation design was employed.

o Patients received a single dose of Dalpiciclib in the first week, followed by continuous daily
dosing for three weeks, and a one-week rest period in a 28-day cycle.[8]

Phase Ib: Combination Therapy (NCT03481998)

This multicenter, open-label, multi-cohort Phase Ib trial evaluated the safety and tolerability of
Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in patients with HR+/HER2-
advanced breast cancer.[9]

Table 4: Efficacy Results from the Phase Ib Trial (NCT03481998) with Dalpiciclib 150 mg
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Combination Patient .
. ORR Median PFS Reference
Therapy Population
+ Untreated for 24.1 months
67.6% (95% ClI
Letrozole/Anastr advanced (95% CI 16.9— [9]
] 49.5-82.6)
ozole disease 46.0)
Progressing after 16.7 months
_ 53.3% (95% ClI
+ Fulvestrant endocrine (95% CI 1.9- [9]
26.6-78.7)
therapy 24.1)

Phase lllI: Pivotal Trials

This randomized, double-blind, placebo-controlled Phase Ill trial investigated the efficacy and
safety of Dalpiciclib plus fulvestrant in patients with HR+/HER2- advanced breast cancer who

had relapsed or progressed on prior endocrine therapy.[2][10][11]

Table 5: Key Results from the DAWNA-1 Trial

Dalpiciclib Hazard
. Placebo + .
Endpoint + Ratio (95% p-value Reference
Fulvestrant
Fulvestrant Cl)
Median PFS 0.42 (0.31-
15.7 7.2 < 0.0001 [11]
(months) 0.58)
ORR 27.0% 20.0% [11]
Most Neutropenia
Common (84.2%),
. [10]
Grade 3/4 Leukopenia
AEs (62.1%)

This randomized, double-blind, placebo-controlled Phase Il trial evaluated Dalpiciclib in
combination with letrozole or anastrozole as a first-line treatment for patients with HR+/HER2-

advanced breast cancer.[12][13]

Table 6: Key Results from the DAWNA-2 Trial
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Dalpiciclib
. Placebo + Hazard

Endpoint Letrozole/A  Ratio (95% p-value Reference
Letrozole/A
nastrozole Cl)

nastrozole
Median PFS 0.51 (0.38-

30.6 18.2 < 0.0001 [13]
(months) 0.69)
ORR
(Investigator 57.4% 47.7% - 0.0233 [13]
Assessed)
Most
Common Neutropenia,

. - - - [13]

Grade 3/4 Leukopenia
AEs

Mechanism of Action: The CDK4/6 Signaling
Pathway

Dalpiciclib exerts its anti-tumor effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F signaling
pathway, a critical regulator of the G1-S phase transition of the cell cycle.

Phosphorylates

pRb Release
(Phosphorylated) i

Cyclin D-CDK4/6
Active Complex

Promotes

~~Disfupts Complex ~~~~"""7] E2F

Cell Proliferation
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Click to download full resolution via product page

Caption: Dalpiciclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle
progression.
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Conclusion

Dalpiciclib (SHR6390) has demonstrated a robust and consistent anti-tumor profile from
preclinical studies through to large-scale Phase lll clinical trials. Its development timeline
showcases a systematic and successful progression, establishing it as a valuable therapeutic
option for patients with HR+/HER2- advanced breast cancer. The comprehensive data
gathered to date underscores its efficacy and manageable safety profile, solidifying its place
within the armamentarium of CDK4/6 inhibitors. Further research will likely explore its potential
in other cancer types and in combination with other novel agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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